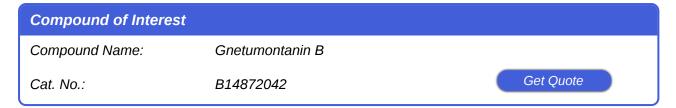


Spectroscopic and Mechanistic Insights into Gnetumontanin B: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Gnetumontanin B**, a naturally occurring stilbene trimer. The document focuses on its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols. Furthermore, it elucidates the compound's involvement in the AKT signaling pathway, offering insights for drug development and scientific research.

Spectroscopic Data of Gnetumontanin B

The structural elucidation of **Gnetumontanin B** has been primarily achieved through mass spectrometry and one- and two-dimensional NMR spectroscopy.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry has been employed to determine the elemental composition and exact mass of **Gnetumontanin B**.

Ionization Mode	Ion Type	Observed m/z	Calculated m/z	Molecular Formula	Reference
ESI	[M-H] ⁻	711.1858	711.1872	C42H32O11	[1]

Nuclear Magnetic Resonance (NMR) Data



The definitive 1 H and 13 C NMR spectroscopic data for **Gnetumontanin B** were reported by Li et al. in 2004 in the journal Planta Medica. While the full spectral data is contained within that publication, this guide presents a representative table structure. The exact chemical shifts (δ) in ppm and coupling constants (J) in Hz are detailed in the original research article.

Table 2: ¹H and ¹³C NMR Data for **Gnetumontanin B** (in Acetone-d₆) (Note: The following data is illustrative. The actual, experimentally determined values are reported in Li et al., 2004[2])

Position	¹³ C Chemical Shift (δ)	¹ H Chemical Shift (δ, multiplicity, J in Hz)	
Unit A			
1a	Value		
2a	Value	Value	
Unit B			
1b	Value		
2b	Value	Value	
Unit C			
1c	Value		
2c	Value	Value	

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data and investigate the biological activity of **Gnetumontanin B**.

Mass Spectrometry



Instrumentation: High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF-MS).

Methodology:

- Chromatographic Separation: A C18 column is typically used with a gradient elution profile. A
 common mobile phase consists of (A) 0.1% formic acid in water and (B) acetonitrile. The
 gradient may start with a low percentage of B, gradually increasing to elute compounds of
 increasing hydrophobicity.
- Mass Spectrometry: The mass spectrometer is operated in negative electrospray ionization (ESI) mode. Data is acquired over a specific m/z range (e.g., 100-1500).
- Data Analysis: The elemental composition and exact mass of the parent and fragment ions are determined using the instrument's software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments.

Methodology:

- Sample Preparation: The purified sample of **Gnetumontanin B** is dissolved in a deuterated solvent, typically acetone-d₆.
- Data Acquisition: ¹H and ¹³C NMR spectra are acquired at a constant temperature. For 2D experiments, standard pulse programs are utilized to establish correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC).
- Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction.
 Chemical shifts are referenced to the residual solvent peak.

Western Blotting for AKT Signaling Pathway Analysis

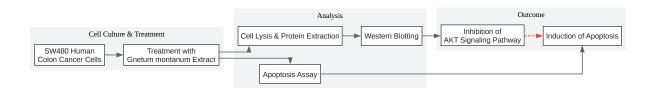
Methodology:



- Cell Lysis and Protein Quantification: Cells are treated with Gnetum montanum extract (containing Gnetumontanin B) and then lysed to extract total protein. The protein concentration is determined using a BCA protein assay.
- Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., P-AKT, AKT, P-GSK-3β, etc.). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Analysis

Gnetum montanum extract, which contains **Gnetumontanin B**, has been shown to induce apoptosis in human colon cancer cells by inhibiting the activation of the AKT signaling pathway[1]. The workflow for investigating this mechanism is outlined below.

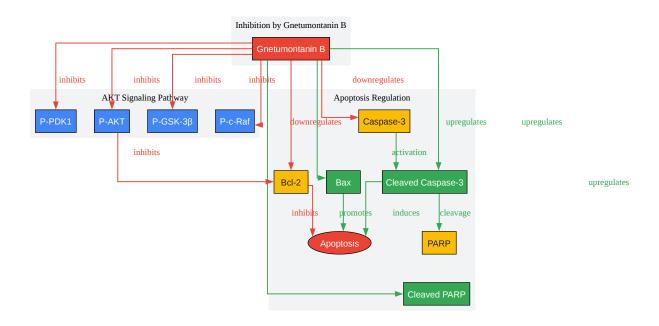


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Caption: Experimental workflow for investigating the effect of Gnetum montanum extract on the AKT signaling pathway and apoptosis.

The inhibition of the AKT signaling pathway by constituents of Gnetum montanum, such as **Gnetumontanin B**, leads to a cascade of downstream effects culminating in apoptosis.





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Caption: Proposed mechanism of **Gnetumontanin B**-induced apoptosis via inhibition of the AKT signaling pathway.

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